1-(3-Chloro-4-fluorophenoxy)-4-phenylphthalazine
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Overview
Description
1-(3-Chloro-4-fluorophenoxy)-4-phenylphthalazine is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of a 3-chloro-4-fluorophenoxy group and a phenyl group attached to the phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluorophenol and 3-nitrophthalonitrile.
Reaction with Base: 3-chloro-4-fluorophenol is reacted with anhydrous potassium carbonate in dimethylformamide (DMF) under a nitrogen atmosphere at room temperature for about one hour.
Addition of 3-nitrophthalonitrile: 3-nitrophthalonitrile is then added dropwise to the reaction mixture while stirring is continued.
Cyclization: The resulting intermediate undergoes cyclization in the presence of a suitable catalyst, such as zinc chloride, in a solvent like N,N-dimethylaminoethanol (DMAE) containing a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: The major products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced derivatives with hydrogen atoms replacing the chloro or fluoro groups.
Substitution: The major products are substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as photoactive and electroactive materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenoxy)-4-methylphthalazine
- 1-(3-Chloro-4-fluorophenoxy)-4-ethylphthalazine
- 1-(3-Chloro-4-fluorophenoxy)-4-propylphthalazine
Comparison: 1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The phenyl group enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenoxy)-4-phenylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O/c21-17-12-14(10-11-18(17)22)25-20-16-9-5-4-8-15(16)19(23-24-20)13-6-2-1-3-7-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQQBHWHFDGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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